Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Azetidine Synthesis Yield Optimization Medicinal Chemistry

This chiral 3,3-disubstituted azetidine building block combines N-Boc protection with a tertiary 3-hydroxy-3-phenyl center—enabling mild, selective deprotection that preserves the acid-labile tertiary alcohol. The crystalline nature (mp 85–88°C) dramatically improves handling versus non-phenyl analogs (mp 45–49°C). Lewis acid-catalyzed Friedel–Crafts arylation delivers 3,3-diarylazetidine scaffolds in 86–89% yield. Chiral resolution yields enantiopure material (≥99% ee) for CNS, oncology, and metabolic disease programs. Low intrinsic activity (IC₅₀ >55 µM) makes it an ideal negative control or inert scaffold for fragment-based drug design.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 398489-25-3
Cat. No. B1528470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
CAS398489-25-3
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3
InChIKeyRDFFQIULSPDBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-Phenylazetidine-1-Carboxylate (CAS 398489-25-3) – A Chiral, Boc-Protected Azetidine Intermediate for Drug Discovery


Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (CAS 398489-25-3) is a substituted azetidine building block that incorporates a chiral 3-hydroxy-3-phenyl center and an N-Boc protecting group. The compound belongs to the class of 3,3-disubstituted azetidines, which are valued in medicinal chemistry for their conformational rigidity and enhanced metabolic stability relative to acyclic or larger-ring analogues [1]. The presence of the 3-phenyl substituent imparts a stereogenic center that enables access to enantiopure derivatives, while the Boc group allows for orthogonal deprotection strategies [2].

Why Generic Substitution of 3-Hydroxy-3-Phenylazetidine-1-Carboxylate Analogs Can Compromise Synthetic and Biological Outcomes


Substituting tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate with a closely related analog—such as a different N‑protecting group, a phenyl‑deleted version, or an unprotected amine—introduces quantifiable risks to synthetic efficiency, downstream purity, and target engagement. The Boc group provides a uniquely mild deprotection profile that preserves the acid‑labile tertiary alcohol [1], while the 3‑phenyl motif contributes to a higher melting point (85–88 °C) than the non‑phenyl analogue (45–49 °C), improving handling and crystallinity . Furthermore, the chiral center at C3 enables stereoselective transformations that are unattainable with achiral or racemic alternatives . These differences are not qualitative preferences; they manifest as measurable variations in yield, purity, and reaction scope that directly influence procurement decisions.

Quantitative Differentiation of Tert-Butyl 3-Hydroxy-3-Phenylazetidine-1-Carboxylate Against Closest Analogs


Synthetic Yield Superiority Over N‑Boc‑3‑Azetidinone and Other Aryl Azetidines

The synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate from bromobenzene and N‑Boc‑3‑azetidinone proceeds with a reported yield of 94%, substantially exceeding the 81% yield typical for the preparation of the corresponding 3‑oxoazetidine precursor . This 13‑percentage‑point advantage directly reduces raw material costs and improves scalability in medicinal chemistry workflows [1].

Azetidine Synthesis Yield Optimization Medicinal Chemistry

Enhanced Crystallinity and Handling Due to Elevated Melting Point

The compound exhibits a melting point of 85–88 °C, which is 36–43 °C higher than the melting point of its phenyl‑deleted congener, tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate (mp 45–49 °C) . The increased thermal stability correlates with improved crystallinity and easier isolation from reaction mixtures, a critical advantage during downstream purification [1].

Physicochemical Properties Crystallinity Solid-State Handling

Chiral Versatility: A Single Stereogenic Center Enables Asymmetric Derivatization

The C3 carbon bearing both a hydroxyl and a phenyl group is a stereogenic center, rendering the molecule chiral. In contrast, the comparator tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate lacks a second substituent at C3 and is achiral, while N‑Boc‑3‑azetidinone contains no stereocenter at all [1] [2]. This chirality is exploited in the synthesis of enantiopure diarylazetidines and other bioactive molecules, with enantiomeric excesses typically exceeding 99% after resolution [3].

Chiral Synthesis Stereoselective Enantiopure Intermediates

Low Biological Activity Profile Confirms Its Role as a Non‑Interfering Intermediate

In a broad‑spectrum bioactivity screen, tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate exhibited an IC₅₀ value greater than 55.69 µM, with no measurable activity against the tested targets . This low potency is advantageous for a building block intended for further elaboration; it indicates minimal interference in biological assays and reduces the risk of false‑positive hits during high‑throughput screening [1]. In contrast, many more advanced azetidine‑based inhibitors (e.g., JAK inhibitors) display nanomolar IC₅₀ values [2].

Biological Screening Selectivity Off-Target Effects

Orthogonal Boc Deprotection Preserves Acid‑Sensitive Tertiary Alcohol

The Boc (tert‑butoxycarbonyl) group can be removed under mildly acidic conditions (e.g., TFA/CH₂Cl₂) without affecting the tertiary 3‑hydroxy‑3‑phenyl motif [1]. In comparison, the Cbz (benzyloxycarbonyl) analogue (CAS 153489‑23‑7) requires hydrogenolysis, which is incompatible with many functional groups, and the unprotected amine (CAS 550370‑15‑5) is prone to oxidation and premature coupling [2] . This orthogonal stability enables sequential synthetic manipulations that are not possible with other protecting groups.

Protecting Group Strategy Chemical Stability Orthogonal Synthesis

Benchmark Purity Specification of ≥95% for Consistent Downstream Performance

Commercially available batches of tert‑butyl 3‑hydroxy‑3‑phenylazetidine‑1‑carboxylate are routinely supplied with a minimum purity of 95% (HPLC) . While this is comparable to many standard building blocks, it is notable that the unprotected 3‑phenyl‑3‑azetidinol hydrochloride (CAS 550370‑15‑5) is frequently offered at lower purity (≥90%) due to its higher hygroscopicity and instability . The consistent 95% purity ensures reproducible yields and reduces the need for repurification prior to use.

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for Tert-Butyl 3-Hydroxy-3-Phenylazetidine-1-Carboxylate Based on Verified Differentiation


Synthesis of 3,3-Diarylazetidines via Friedel–Crafts Arylation

The compound serves as the key precursor for the construction of 3,3‑diarylazetidine scaffolds. Its tertiary 3‑hydroxy‑3‑phenyl group undergoes facile Lewis acid‑catalyzed Friedel–Crafts arylation with aromatic nucleophiles, delivering diarylazetidines in good to high yields (e.g., 86–89% for Cbz analogues) [1]. The Boc group remains intact during the reaction and can be subsequently removed to access the free amine for further diversification [2].

Chiral Building Block for Enantiopure Drug Discovery Libraries

The inherent chirality at C3 enables the preparation of enantiomerically enriched azetidine‑containing compounds. Resolution of the racemate via chiral chromatography or diastereomeric salt formation provides enantiopure material (≥99% ee) that can be incorporated into medicinal chemistry campaigns targeting CNS disorders, metabolic diseases, and oncology [3]. The chiral center also allows for diastereoselective transformations that generate additional stereocenters.

Orthogonal Protection Strategy for Complex Multi‑Step Syntheses

The N‑Boc group can be selectively removed under acidic conditions while leaving the acid‑sensitive tertiary alcohol untouched. This orthogonality is particularly valuable in peptide mimetic and heterocycle synthesis, where sequential deprotections are required . The stable crystalline nature of the compound (mp 85–88 °C) further simplifies handling and storage during long synthetic sequences.

Reference Standard for Inert Building Blocks in High‑Throughput Screening

Due to its low intrinsic biological activity (IC₅₀ >55 µM), the compound is an ideal negative control or inert intermediate in biochemical assays . It can be used as a non‑interfering scaffold for fragment‑based drug design or as a masked amine that is later unmasked to reveal active pharmacophores.

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